4-hydroxy-2-oxobutanal
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Overview
Description
4-hydroxy-2-oxobutanal, also known as 4-hydroxy-2-oxobutyraldehyde, is an organic compound with the molecular formula C4H6O3. It is a derivative of butyraldehyde, featuring both a hydroxyl group and a ketone group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-hydroxy-2-oxobutanal can be synthesized via aldol condensation of formaldehyde and pyruvate. This reaction is catalyzed by enzymes such as pyruvate aldolase. The optimal conditions for this reaction include a temperature of 50°C, pH 8.0, 5 mM Mg2+, 100 mM formaldehyde, and 200 mM pyruvate .
Industrial Production Methods: In industrial settings, the production of 4-hydroxy-2-ketobutyraldehyde can be scaled up using continuous addition of substrates. This method has been shown to produce approximately 124.8 mM (14.6 g L–1) of the compound over 60 minutes .
Chemical Reactions Analysis
Types of Reactions: 4-hydroxy-2-oxobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-2-oxobutanal has diverse applications in scientific research:
Biology: The compound is studied for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-ketobutyraldehyde involves its participation in aldol condensation reactions. The compound acts as a substrate for enzymes like pyruvate aldolase, which catalyze the formation of carbon-carbon bonds. This process is crucial for the synthesis of complex organic molecules from simpler precursors .
Comparison with Similar Compounds
4-Hydroxy-2-butanone: Shares a similar structure but lacks the aldehyde group.
4-Hydroxy-2-pyrones: These compounds are also derivatives of butyraldehyde and exhibit similar reactivity.
Uniqueness: 4-hydroxy-2-oxobutanal is unique due to its dual functional groups (hydroxyl and ketone), which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo aldol condensation makes it a valuable intermediate in the production of various high-value chemicals .
Properties
CAS No. |
28119-61-1 |
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Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
4-hydroxy-2-oxobutanal |
InChI |
InChI=1S/C4H6O3/c5-2-1-4(7)3-6/h3,5H,1-2H2 |
InChI Key |
CUSSNCHZLYDUPJ-UHFFFAOYSA-N |
SMILES |
C(CO)C(=O)C=O |
Canonical SMILES |
C(CO)C(=O)C=O |
28119-61-1 | |
Synonyms |
4-hydroxy-2-ketobutyraldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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